Pedalitin tetraacetate
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Overview
Description
Pedalitin tetraacetate is a derivative of pedalitin, a flavonoid compound. Flavonoids are a large subgroup of phenolic compounds widely distributed in the plant kingdom. Pedalitin itself is known for its inhibitory effects on enzymes such as tyrosinase and α-glucosidase .
Preparation Methods
The synthesis of pedalitin tetraacetate involves several steps. Initially, 6-hydroxy-2,3,4-trimethoxyacetophenone is prepared by Friedel–Crafts acylation of 1,4-dihydroxy-2,6-dimethoxybenzene with boron trifluoride diethyl etherate in acetic acid. This intermediate undergoes aldol condensation with vanillin under basic conditions to produce 2′-hydroxychalcone. The chalcone is then subjected to oxidative cyclization with iodine in dimethyl sulfoxide to afford flavone. Finally, serial demethylation of the methoxy groups at the 5-, 6-, and 3′-positions of the flavone using hydrogen bromide solution (30% in acetic acid) yields pedalitin . The tetraacetate derivative is formed by acetylation of pedalitin .
Chemical Reactions Analysis
Pedalitin tetraacetate undergoes various chemical reactions, including:
Scientific Research Applications
Pedalitin tetraacetate has several scientific research applications:
Mechanism of Action
Pedalitin tetraacetate exerts its effects primarily through enzyme inhibition. It inhibits tyrosinase, an enzyme involved in melanin production, and α-glucosidase, an enzyme involved in carbohydrate digestion . The inhibition of these enzymes is achieved through the binding of pedalitin to the active sites, preventing the enzymes from catalyzing their respective reactions .
Comparison with Similar Compounds
Pedalitin tetraacetate can be compared with other flavonoid derivatives such as quercetin and kaempferol. While all these compounds exhibit antioxidant properties, pedalitin is unique in its dual inhibitory effects on tyrosinase and α-glucosidase . Quercetin and kaempferol, on the other hand, are more commonly known for their anti-inflammatory and anticancer properties .
Similar Compounds
- Quercetin
- Kaempferol
- Myricetin
- Luteolin
Properties
CAS No. |
25782-30-3 |
---|---|
Molecular Formula |
C24H20O11 |
Molecular Weight |
484.4 g/mol |
IUPAC Name |
[2-acetyloxy-4-(5,6-diacetyloxy-7-methoxy-4-oxochromen-2-yl)phenyl] acetate |
InChI |
InChI=1S/C24H20O11/c1-11(25)31-17-7-6-15(8-19(17)32-12(2)26)18-9-16(29)22-20(35-18)10-21(30-5)23(33-13(3)27)24(22)34-14(4)28/h6-10H,1-5H3 |
InChI Key |
SEYUHKMAZTWYIC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
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